![molecular formula C22H32O6 B599742 Blinin CAS No. 125675-09-4](/img/structure/B599742.png)
Blinin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Blinin is a unique terpenoid from Conyza blinii (C. blinii), an Eastern European pancake made from various kinds of flour or buckwheat . It benefits our health even though this is not its primary function . Physiological and ecological studies have found that the great secondary metabolites participate in important biological processes and relate to species evolution, environmental adaptation, and so on .
Synthesis Analysis
Blinin synthesis is closely related to nocturnal low temperature (NLT). The metabolism and accumulation of blinin have a close correspondence with NLT . Iron increases the content of endogenous auxin, glandular trichomes (GTs) density, and the content of blinin . Most of the key enzymes in the blinin synthesis pathway (MEP) were upregulated under iron by RNA sequencing .
Molecular Structure Analysis
The Blinin molecule contains a total of 62 bond(s). There are 30 non-H bond(s), 4 multiple bond(s), 7 rotatable bond(s), 4 double bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 ten-membered ring(s), 2 ester(s) (aliphatic), 2 hydroxyl group(s), 1 primary alcohol(s), and 1 secondary alcohol(s) .
Chemical Reactions Analysis
Under dry-hot valley climates, Conyza blinii (also known as Jin Long Dan Cao), suffers from nocturnal low-temperature stress (LTS) during winter . The metabolism and accumulation of blinin have a close correspondence with nocturnal low temperature (NLT) .
Physical And Chemical Properties Analysis
Blinin has a molecular formula of C22H32O6 and a molecular weight of 392.486 . It is a white crystal .
Scientific Research Applications
Resistance to Nocturnal Low Temperature
Blinin, a unique terpenoid from Conyza blinii (C. blinii), has been found to play a significant role in the plant’s resistance to nocturnal low temperature (NLT) . The metabolism and accumulation of blinin have a close correspondence with NLT . It is reasonable to infer that blinin participates in the NLT adaptation mechanism and has contributed to the systematic evolution of C. blinii .
Transcriptional Regulation
The transcriptional regulation linker in the crosstalk between blinin and NLT has been studied . The results indicated that CbMYB32, a gene located in a nucleus, is probably involved in the metabolism of blinin . The silence and overexpression of CbMYB32 were compared with wild C. blinii, and it was found that the CbMYB32 silence line lost more than half of the blinin and detected more peroxide under NLT .
Antioxidant Capacity
Blinin has been associated with enhanced antioxidant capacity in Conyza blinii . This suggests that blinin could play a role in protecting the plant from oxidative stress, which is often associated with exposure to various environmental stressors .
Mechanism of Action
Mode of Action:
When exposed to ultraviolet-B (UV-B) stress, C. blinii responds by increasing the content of blinin. UV-B is an abiotic stress that affects plant growth, physiology, biochemistry, photosystems, and antioxidant activity. Despite the elevated levels of reactive oxygen species (ROS) induced by UV-B, C. blinii activates antioxidative enzymes (such as superoxide dismutase, peroxidase, catalase, and ascorbate peroxidase) to eliminate ROS. Notably, blinin synthesis is markedly upregulated in response to UV-B exposure .
Biochemical Pathways:
The molecular mechanism underlying blinin synthesis involves key enzyme genes within the blinin synthesis pathway. These genes are upregulated by UV-B, leading to increased blinin production. Additionally, RNA sequencing analyses reveal 23 upregulated terpene transporter genes, which likely participate in blinin transport during the UV-B response .
properties
IUPAC Name |
[(2S,4aS,7R,8S,8aR)-2-hydroxy-4-(hydroxymethyl)-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]-1,2,5,6,7,8a-hexahydronaphthalen-4a-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O6/c1-14-4-7-22(13-28-15(2)24)17(11-23)9-18(25)10-19(22)21(14,3)6-5-16-8-20(26)27-12-16/h8-9,14,18-19,23,25H,4-7,10-13H2,1-3H3/t14-,18-,19-,21+,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSSNTKMBVTREV-DDHROXKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CC(=O)OC3)CC(C=C2CO)O)COC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)C[C@@H](C=C2CO)O)COC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Blinin |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.